molecular formula C23H23BrN2O6S B10885239 methyl (2-bromo-6-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

methyl (2-bromo-6-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Cat. No.: B10885239
M. Wt: 535.4 g/mol
InChI Key: IREXWIXDZSWWKS-GKJKXNJGSA-N
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Description

Methyl 2-(2-bromo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]methyl}phenoxy)acetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-bromo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]methyl}phenoxy)acetate typically involves multiple steps:

    Methoxylation: The methoxy groups are introduced via methoxylation reactions.

    Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving sulfur and nitrogen-containing reagents.

    Esterification: The final step involves the esterification of the phenoxyacetic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]methyl}phenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the phenyl group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Acids or Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-(2-bromo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]methyl}phenoxy)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]methyl}phenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenyl group are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-bromo-6-methoxyphenoxy)acetate: Lacks the thiazole ring and additional functional groups.

    Methyl 2-(2-bromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]methyl}phenoxy)acetate: Similar structure but with different substitution patterns.

Uniqueness

Methyl 2-(2-bromo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]methyl}phenoxy)acetate is unique due to the combination of its functional groups and the presence of the thiazole ring. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H23BrN2O6S

Molecular Weight

535.4 g/mol

IUPAC Name

methyl 2-[2-bromo-6-methoxy-4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C23H23BrN2O6S/c1-29-10-9-26-22(28)19(33-23(26)25-16-7-5-4-6-8-16)13-15-11-17(24)21(18(12-15)30-2)32-14-20(27)31-3/h4-8,11-13H,9-10,14H2,1-3H3/b19-13+,25-23?

InChI Key

IREXWIXDZSWWKS-GKJKXNJGSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)OC)OC)/SC1=NC3=CC=CC=C3

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)OC)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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